Unii-855F02C19L

Beschreibung

Significance of Norhyoscyamine (B1207562) within Tropane (B1204802) Alkaloid Research

The significance of Norhyoscyamine in tropane alkaloid research stems from its position as a key intermediate and a constituent in the biosynthetic pathways of other important alkaloids. Tropane alkaloids are widely distributed in the Solanaceae family, and while some, like hyoscyamine (B1674123) and scopolamine (B1681570), are well-studied for their medicinal properties, the roles of others, including Norhyoscyamine, are still being elucidated. nih.gov

Recent research has identified a specific cytochrome P450 enzyme that is responsible for the conversion of hyoscyamine into norhyoscyamine, highlighting its integral role in the metabolic network of these compounds. nih.govresearchgate.net This discovery provides a genomic basis for understanding the evolution of tropane alkaloid biosynthesis in the Solanaceae family and opens avenues for biotechnological production of these valuable compounds through synthetic biology. nih.govresearchgate.net

Furthermore, the presence of Norhyoscyamine and its N-demethylated counterpart, norlittorine, has been noted in various plant tissues, particularly under stress conditions. Isotopic labeling experiments suggest that norhyoscyamine is formed from the N-demethylation of hyoscyamine, a process that may serve as a detoxification mechanism for the plant when tropane alkaloid levels are excessively high. researchgate.net

Historical Context of Norhyoscyamine Studies

The study of tropane alkaloids dates back centuries, with plants from the Solanaceae family being used in traditional medicine for various purposes. nih.govresearchgate.net The isolation and chemical characterization of individual alkaloids, including Norhyoscyamine, began to take shape with the advancement of analytical chemistry.

Early research focused on identifying the alkaloid content of various Solanaceous species. For instance, Norhyoscyamine was identified as a secondary alkaloid in Solandra grandiflora, alongside primary alkaloids like atropine (B194438) and (-)-hyoscyamine. acgpubs.org Found in four different species of the natural order Solanaceae, namely, in Scopolia japonica, Duboisia myoporoides, Datura metel, and Datura meteloides. scispace.com Its presence was also confirmed in Mandragora vernalis. scispace.com

In the early 20th century, the chemical relationship between nor-hyoscyamine and hyoscyamine was established, demonstrating that nor-hyoscyamine lacks the methyl group attached to the nitrogen atom present in hyoscyamine. scispace.com This structural difference was a key finding in understanding the diversity and biosynthesis of tropane alkaloids.

Current Research Landscape and Gaps in Norhyoscyamine Knowledge

The current research on Norhyoscyamine is multifaceted, involving network pharmacology, molecular docking, and molecular dynamics studies to explore its potential applications. researcher.life For example, recent studies have screened Norhyoscyamine along with other alkaloids for its potential as an anti-glioblastoma agent. researcher.life

Despite these advancements, there are still significant gaps in our knowledge of Norhyoscyamine. While its role in the biosynthetic pathway is becoming clearer, the full extent of its physiological functions within the plant is not completely understood. researchgate.net The precise mechanisms and environmental triggers for its production and accumulation require further investigation.

Moreover, while the pharmacological properties of major tropane alkaloids are well-documented, detailed studies on the specific biological activities of Norhyoscyamine are comparatively limited. ontosight.ai Further research is needed to fully characterize its pharmacological profile and potential.

Table 1: Key Research Findings on Norhyoscyamine

| Research Area | Key Findings |

|---|---|

| Biosynthesis | A cytochrome P450 enzyme converts hyoscyamine to norhyoscyamine. nih.govresearchgate.net |

| Plant Physiology | Norhyoscyamine is likely formed by the N-demethylation of hyoscyamine as a detoxification mechanism under stress. researchgate.net |

| Historical Identification | Identified as a secondary alkaloid in various Solanaceae species, including Solandra grandiflora. acgpubs.org |

| Chemical Structure | Differs from hyoscyamine by the absence of a methyl group on the nitrogen atom. scispace.com |

| Current Research | Being investigated for potential anti-glioblastoma properties through network pharmacology and molecular docking. researcher.life |

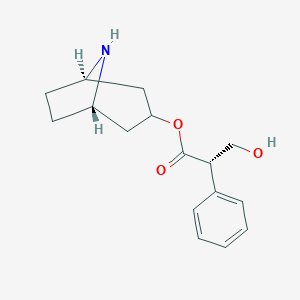

Structure

3D Structure

Eigenschaften

IUPAC Name |

[(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c18-10-15(11-4-2-1-3-5-11)16(19)20-14-8-12-6-7-13(9-14)17-12/h1-5,12-15,17-18H,6-10H2/t12-,13+,14?,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATKYNAZQGVYHIB-IZGVIRRGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1N2)OC(=O)C(CO)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2CC(C[C@@H]1N2)OC(=O)[C@H](CO)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501317263 | |

| Record name | Norhyoscyamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

537-29-1 | |

| Record name | Norhyoscyamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norhyoscyamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NORHYOSCYAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/855F02C19L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization Methodologies for Norhyoscyamine

Established Synthetic Pathways for Norhyoscyamine (B1207562)

The construction of the characteristic 8-azabicyclo[3.2.1]octane core of norhyoscyamine and the stereoselective introduction of the tropic acid ester are the central challenges in its synthesis. Both total and semi-synthetic approaches have been explored to achieve this.

Total Synthesis Approaches

The total synthesis of tropane (B1204802) alkaloids, including norhyoscyamine, often involves the construction of the bicyclic tropane skeleton followed by esterification. A classic approach to the tropane core is the Robinson-Schöpf condensation, which utilizes a dialdehyde, a primary amine (or ammonia), and a derivative of acetone dicarboxylic acid. While this method has been foundational in tropane alkaloid synthesis, modern strategies often employ more controlled and stereoselective methods.

One of the pivotal precursors for the synthesis of the tropane skeleton is tropinone. The synthesis of tropinone itself has been a subject of extensive research, with Robinson's one-pot synthesis from succinaldehyde, methylamine, and acetonedicarboxylic acid being a landmark achievement in biomimetic synthesis. wikipedia.orgguidechem.comacs.org Once tropinone is obtained, it can be stereoselectively reduced to tropine (the 3α-hydroxy derivative) or ψ-tropine (the 3β-hydroxy derivative). For the synthesis of norhyoscyamine, a demethylated analog of tropine, known as nortropine, is required. This can be achieved by employing a demethylating agent on tropine or by utilizing a protecting group strategy on the nitrogen atom during the synthesis of the tropane core.

The final step in the total synthesis is the esterification of the nortropane alcohol with tropic acid. This esterification needs to be conducted under conditions that preserve the stereochemistry of both the nortropane ring and the chiral center in tropic acid.

Semi-synthetic Transformations from Precursors

Semi-synthetic approaches to norhyoscyamine often leverage more abundant, naturally occurring tropane alkaloids as starting materials. A historical and straightforward semi-synthetic route involves the demethylation of hyoscyamine (B1674123) or atropine (B194438) (the racemic form of hyoscyamine). Various chemical methods can be employed for N-demethylation.

Conversely, norhyoscyamine can serve as a precursor for the synthesis of other tropane alkaloids. For instance, methylation of the secondary amine of norhyoscyamine yields hyoscyamine. This transformation highlights the role of norhyoscyamine as a key intermediate in the interconversion of various tropane alkaloids. scispace.com

Advanced Synthetic Strategies and Yield Optimization for Norhyoscyamine Analogs

Modern synthetic chemistry aims to develop not only efficient but also highly selective and environmentally benign synthetic routes. Research in the synthesis of norhyoscyamine and its analogs is increasingly focused on stereoselectivity and the incorporation of green chemistry principles.

Stereoselective Synthesis

The biological activity of tropane alkaloids is highly dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods is crucial. This includes the enantioselective synthesis of the tropane core and the stereospecific esterification with the desired enantiomer of tropic acid.

Recent advancements in asymmetric catalysis have provided tools to control the stereochemistry during the formation of the bicyclic system. For instance, asymmetric variations of key bond-forming reactions can lead to the enantioselective production of tropane precursors. Furthermore, enzymatic resolutions can be employed to separate racemic mixtures of intermediates, providing access to enantiomerically pure building blocks.

The esterification step also requires careful consideration to avoid racemization. The use of mild coupling reagents and optimized reaction conditions is essential to maintain the stereochemical integrity of both the alcohol and the carboxylic acid components.

Green Chemistry Principles in Norhyoscyamine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals, including tropane alkaloids. This involves the use of less hazardous solvents, renewable starting materials, and catalytic methods to reduce waste and energy consumption.

In the context of norhyoscyamine synthesis, green chemistry approaches can be implemented in several ways:

Alternative Solvents: Replacing traditional volatile organic solvents with greener alternatives such as ionic liquids or supercritical fluids for extraction and reaction media can significantly reduce the environmental impact. mdpi.comnih.gov

Catalytic Methods: Employing catalytic reactions, including biocatalysis, instead of stoichiometric reagents minimizes waste generation.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a key principle of green chemistry.

| Green Chemistry Principle | Application in Norhyoscyamine Synthesis |

| Waste Prevention | Utilizing catalytic methods to reduce the use of stoichiometric reagents. |

| Atom Economy | Designing synthetic pathways with high convergence and minimal byproduct formation. |

| Less Hazardous Chemical Syntheses | Avoiding the use of toxic reagents and solvents. |

| Designing Safer Chemicals | Developing analogs with improved therapeutic profiles and reduced toxicity. |

| Safer Solvents and Auxiliaries | Employing water, supercritical fluids, or ionic liquids as reaction media. mdpi.comnih.gov |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure where possible. |

| Use of Renewable Feedstocks | Investigating biosynthetic pathways to produce precursors from renewable sources. |

| Reduce Derivatives | Minimizing the use of protecting groups to shorten synthetic routes. |

| Catalysis | Utilizing enzymatic or chemo-catalytic processes for higher efficiency and selectivity. |

| Design for Degradation | Considering the environmental fate of the final product and byproducts. |

| Real-time analysis for Pollution Prevention | Implementing in-process monitoring to control and optimize reactions. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and reaction conditions that minimize the risk of accidents. |

Biocatalytic and Biosynthetic Investigations of Norhyoscyamine and Related Compounds

The natural production of tropane alkaloids in plants, primarily within the Solanaceae family, offers a blueprint for developing biocatalytic and biosynthetic production methods. researchgate.netnih.govnih.govmdpi.comresearchgate.net These approaches can provide more sustainable and stereoselective routes to norhyoscyamine and its derivatives.

The biosynthesis of tropane alkaloids begins with the amino acid ornithine, which is converted through a series of enzymatic steps to the key intermediate, the N-methyl-Δ¹-pyrrolinium cation. This cation then condenses with a two-carbon unit derived from acetyl-CoA to form hygrine, which is further metabolized to tropinone. guidechem.comnih.gov Tropinone is then reduced to tropine, which is subsequently esterified with tropic acid to form hyoscyamine.

Norhyoscyamine is understood to be an intermediate in the metabolism of hyoscyamine in some plant species. google.com The biosynthetic pathway can be harnessed for the production of these alkaloids through plant cell and tissue culture or by expressing the relevant biosynthetic genes in microbial hosts.

Enzymatic Pathways in Norhyoscyamine Production

The biosynthesis of norhyoscyamine is a complex enzymatic process originating from the amino acid L-ornithine. A series of enzymatic reactions leads to the formation of the characteristic tropane ring, which is then esterified to form norhyoscyamine.

The initial steps of the pathway involve the conversion of ornithine to putrescine, which is then methylated to N-methylputrescine by the enzyme putrescine N-methyltransferase (PMT). This step is a critical regulatory point in the biosynthesis of tropane alkaloids. Subsequently, N-methylputrescine is oxidized by a diamine oxidase to form 4-methylaminobutanal, which spontaneously cyclizes to a Schiff base, the N-methyl-Δ¹-pyrrolinium cation.

The tropane ring is formed through the condensation of the N-methyl-Δ¹-pyrrolinium cation with two acetyl-CoA derived units. The resulting intermediate, tropinone, is a key branch-point metabolite. Tropinone is then reduced by tropinone reductase I (TR-I) to tropine. The final step in norhyoscyamine synthesis is the esterification of tropine with tropic acid, which itself is derived from the amino acid phenylalanine. The enzyme responsible for this esterification is a member of the BAHD acyltransferase family.

Key Enzymes in Norhyoscyamine Biosynthesis:

| Enzyme | Abbreviation | Function |

| Putrescine N-methyltransferase | PMT | Catalyzes the methylation of putrescine. |

| Tropinone Reductase I | TR-I | Reduces tropinone to tropine. |

| BAHD Acyltransferase | - | Catalyzes the esterification of tropine with tropic acid. |

Microbial Fermentation and Genetic Engineering for Norhyoscyamine Yield

The increasing demand for tropane alkaloids and the limitations of their extraction from plant sources have spurred the development of biotechnological production platforms. Microbial fermentation, coupled with genetic engineering, offers a promising alternative for the sustainable and scalable production of norhyoscyamine and its derivatives.

Researchers have successfully engineered microorganisms like Escherichia coli and Saccharomyces cerevisiae to produce tropane alkaloid precursors. scispace.com This involves the heterologous expression of plant-derived biosynthetic genes. For instance, the genes encoding key enzymes such as PMT and TR-I from medicinal plants have been introduced into microbial hosts to reconstruct parts of the norhyoscyamine biosynthetic pathway.

Genetic engineering strategies to enhance the yield of norhyoscyamine in these microbial systems include:

Overexpression of rate-limiting enzymes: Identifying and overexpressing the genes for enzymes that control the bottleneck steps in the biosynthetic pathway can significantly increase the flux towards norhyoscyamine. For example, enhancing the expression of PMT has been shown to boost the production of tropane alkaloid precursors.

Metabolic pathway optimization: This involves redirecting the host's metabolism to increase the availability of precursors for norhyoscyamine synthesis. This can be achieved by knocking out competing metabolic pathways or by upregulating the pathways that supply essential precursors like ornithine and phenylalanine.

Recent studies have demonstrated the feasibility of producing tropane alkaloids in engineered yeast, laying the groundwork for the microbial fermentation of norhyoscyamine. scispace.com These platforms provide a controlled environment for production, independent of geographical and climatic constraints that affect plant cultivation.

Comparison of Production Methods:

| Feature | Plant Extraction | Microbial Fermentation |

| Source | Solanaceae plants | Engineered microorganisms |

| Scalability | Limited by land and climate | Highly scalable |

| Consistency | Variable due to environmental factors | High consistency and control |

| Sustainability | Dependent on agricultural practices | Potentially more sustainable |

Further research and development in synthetic biology and metabolic engineering are expected to lead to economically viable microbial fermentation processes for the industrial production of norhyoscyamine and other valuable tropane alkaloids.

Molecular Interactions and Mechanistic Elucidation of Norhyoscyamine

Receptor Binding and Ligand-Target Interactions of Norhyoscyamine (B1207562)

Norhyoscyamine's interaction with receptors, particularly muscarinic acetylcholine (B1216132) receptors, is a key aspect of its biological activity. medkoo.com These non-covalent interactions, which include hydrogen bonding and electrostatic forces, are crucial for its pharmacological effects. malvernpanalytical.comfrontiersin.org

In vitro binding assays are essential for characterizing the interaction between a ligand like norhyoscyamine and its receptor. chelatec.comnih.gov These assays can determine the binding affinity, which is the strength of the interaction between a single biomolecule and its ligand. malvernpanalytical.com

Radioligand Binding Assays: These assays use a radiolabeled compound to measure its binding to a specific receptor. sci-hub.se They are instrumental in determining the dissociation constant (Kd), which indicates the affinity of the radiolabeled ligand for the receptor, and the receptor density (Bmax). chelatec.com Competitive binding assays, a variation of this technique, can determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of unlabeled competitor molecules. chelatec.com For instance, studies on the effects of an alkaloid extract from Latua pubiflora, which contains norhyoscyamine, on [3H]flunitrazepam binding in rat cortical membranes demonstrated a decrease in binding, suggesting an interaction with the GABAA receptor complex. frontiersin.org

Table 1: Comparison of In Vitro Binding Assay Techniques

| Technique | Principle | Key Parameters Measured | Label Required |

|---|---|---|---|

| Radioligand Binding Assay | Measures the binding of a radiolabeled ligand to its receptor. sci-hub.se | Kd, Bmax, IC50, Ki chelatec.com | Yes (Radiolabel) |

| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon molecular binding to a sensor surface. wikipedia.org | ka, kd, KD harvard.edu | No (Label-free) |

Computational modeling, including molecular docking, is a valuable tool for predicting and analyzing the interaction between a ligand and its receptor at a molecular level. plos.orgresearcher.life These models can provide insights into the binding pose and the forces that stabilize the ligand-receptor complex. stanford.edu

In a study investigating potential treatments for hyperhidrosis, molecular docking was used to evaluate the binding of compounds from Datura metel, including norhyoscyamine, to the muscarinic M3 receptor. chemrxiv.org The results indicated that these compounds had a better binding affinity than the natural ligand, acetylcholine. chemrxiv.org Another computational study identified norhyoscyamine as a promising compound from the Solanaceae family for targeting key receptors in glioblastoma, such as EGFR, MDM2, and AURKA. worldscientific.comresearcher.life

Downstream Signaling Pathways Modulated by Norhyoscyamine

Upon binding to its receptor, norhyoscyamine can modulate various downstream signaling pathways, leading to a cascade of intracellular events. nih.gov

Second messengers are intracellular molecules that transmit signals from a receptor to a target within the cell. wikipedia.orgbritannica.com Examples include cyclic AMP (cAMP), calcium ions (Ca2+), and inositol (B14025) triphosphate. wikipedia.orgbritannica.com The activation of G-protein coupled receptors (GPCRs) often leads to the modulation of second messenger systems. nih.gov

Studies have suggested that the effects of tropane (B1204802) alkaloids can be linked to the modulation of second messenger systems. For example, the activation of muscarinic acetylcholine receptors can lead to a reduction in forskolin-induced intracellular cAMP accumulation. researchgate.net Furthermore, research on Radix Polygalae, which contains norhyoscyamine, has implicated the involvement of the phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway and the calcium signaling pathway in its therapeutic effects. researchgate.netresearchgate.net

Gene expression profiling is a technique used to measure the activity of thousands of genes simultaneously, providing a global picture of a cell's response to a particular stimulus. wikipedia.orgthermofisher.com This can reveal which genes are turned "on" or "off" in response to a compound like norhyoscyamine. wikipedia.org

While direct gene expression profiling studies specifically for norhyoscyamine were not found in the search results, related research provides some insights. For example, a study on inflammatory breast cancer used gene expression profiling to identify a set of genes that could distinguish between different types of breast cancer and predict response to chemotherapy. nih.gov Another study on chronic granulomatous disease used this technique to compare gene expression in neutrophils from patients and healthy individuals, revealing altered expression of genes involved in inflammation and host defense. nih.gov These examples highlight the potential of gene expression profiling to elucidate the broader cellular effects of norhyoscyamine.

Molecular Dynamics and Conformational Studies of Norhyoscyamine in Biological Environments

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. worldscientific.com These simulations can provide detailed information about the conformational changes of a ligand like norhyoscyamine and its interactions within a biological environment, such as a receptor binding pocket.

A computational study on alkaloids from the Solanaceae family, including norhyoscyamine, employed molecular dynamics simulations to confirm the stability and interactions of protein-ligand complexes relevant to glioblastoma. worldscientific.comresearcher.life These simulations supported the findings from molecular docking analyses, indicating that these alkaloids could effectively bind to their target receptors. worldscientific.comresearcher.life

Solvation Effects and Confined Space Interactions

The behavior of a molecule in a biological system is critically influenced by its interactions with the surrounding solvent and its ability to bind within the constrained environments of protein active sites.

Detailed experimental studies specifically characterizing the solvation thermodynamics and hydration shell of Norhyoscyamine are not extensively documented in publicly available literature. Generally, the solvation of alkaloids like Norhyoscyamine, which possess both polar (hydroxyl, amine) and nonpolar (phenyl ring, bicyclic structure) regions, is complex. The extent of solvation is thought to depend on the magnitude of charge separation within the molecule. dss.go.th For basic compounds like Norhyoscyamine, the process of deprotonation involves the transfer of a proton to a solvent molecule like water, a process where the net charge remains the same, suggesting that changes in solvation through charge-dipole interactions are less pronounced compared to the dissociation of acidic compounds. wdh.ac.id The compound's solubility has been noted in methanol (B129727) and water. alfa-chemistry.com However, without specific studies, a quantitative description of its solvation effects remains elusive.

In a biochemical context, "confined space interactions" refer to the binding of a molecule within a restricted volume, such as the active site of an enzyme. The interaction of Norhyoscyamine within the catalytic pocket of Hyoscyamine (B1674123) 6β-hydroxylase (H6H) provides a clear example of such an interaction. H6H is a non-heme dioxygenase that catalyzes the hydroxylation of hyoscyamine and related alkaloids, a key step in the biosynthesis of scopolamine (B1681570). nih.gov

High-resolution crystal structures and quantum mechanics/molecular mechanics (QM/MM) calculations have elucidated how substrates bind within the confined active site of H6H. nih.gov Though many studies focus on the primary substrate hyoscyamine, Norhyoscyamine is also a substrate for H6H. nih.gov The binding within this enzymatic pocket is stabilized by specific interactions with amino acid residues. For the closely related hyoscyamine, key residues include Glu-116, which interacts with the amine group of the tropane moiety, and Tyr-326, which forms CH–π bonds with the phenyl ring. nih.gov This precise positioning within the confined space is crucial for orienting the substrate correctly for the subsequent catalytic reaction, determining the regioselectivity of the hydroxylation. nih.govnih.gov The conformation adopted by the substrate within this confined space directly influences whether the reaction proceeds as a hydroxylation or an oxidative cyclization. researchgate.net

Table 1: Key Interactions of Tropane Alkaloids in the H6H Enzyme Active Site

| Interacting Moiety of Substrate | Interacting Residue in H6H | Type of Interaction | Reference |

| Tropane Amine Group | Glu-116 | Ionic / Hydrogen Bond | nih.gov |

| Phenyl Ring | Tyr-326 | CH–π Interaction | nih.gov |

| Tropane Moiety (C6/C7) | Iron-oxo species | Hydrogen Atom Abstraction | researchgate.net |

Allosteric Modulation Mechanisms

Allosteric modulation refers to the process where a ligand binds to a site on a receptor that is topographically distinct from the primary (orthosteric) binding site for the endogenous agonist. nih.gov This binding induces a conformational change in the receptor, which in turn modifies the affinity or efficacy of the orthosteric ligand. nih.govmdpi.com Modulators can be positive (enhancing agonist effect), negative (reducing agonist effect), or neutral. biorxiv.org

Norhyoscyamine's principal pharmacological action is characterized as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). nih.gov These receptors are G-protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine. mdpi.com Competitive antagonism typically involves the antagonist binding directly to the orthosteric site, thereby blocking the endogenous agonist from binding and activating the receptor. wikipedia.org The binding site for acetylcholine and classical competitive antagonists on muscarinic receptors is located in a pocket formed by the receptor's transmembrane helices. kyoto-u.ac.jp

While muscarinic receptors are known to possess allosteric sites that can be targeted by various synthetic and natural compounds, there is currently no direct evidence in the reviewed scientific literature to classify Norhyoscyamine as an allosteric modulator. nih.govkyoto-u.ac.jp Its mechanism is consistently described in the context of orthosteric binding. Therefore, it functions not by modulating the receptor's response to acetylcholine from a secondary site, but by directly competing with it at the primary binding site.

Table 2: Comparison of Orthosteric and Allosteric Ligand Actions

| Feature | Orthosteric Ligands | Allosteric Modulators | Reference |

| Binding Site | Primary, endogenous agonist binding site | Secondary, topographically distinct site | nih.gov |

| Mechanism | Directly compete with the endogenous agonist (antagonists) or mimic its action (agonists). | Induce a conformational change that alters the receptor's response to the endogenous agonist. | mdpi.com |

| Effect on Agonist Binding | Block binding (competitive antagonists). | Can increase or decrease the affinity and/or efficacy of the agonist. | nih.gov |

| Activity Dependence | Activity is independent of the presence of the endogenous agonist. | Activity is dependent on the presence of the endogenous agonist (for pure modulators). | nih.gov |

Pharmacological and Biological Activity Research of Norhyoscyamine

Preclinical In Vitro Investigations of Norhyoscyamineatlantiaclinicaltrials.com

In vitro studies are crucial for understanding a compound's mechanism of action at a cellular and molecular level before moving to live animal models. atlantiaclinicaltrials.com

Cell-based Assays for Anticholinergic Activityontosight.ai

Norhyoscyamine (B1207562) is recognized for its anticholinergic properties, meaning it blocks the action of the neurotransmitter acetylcholine (B1216132). ontosight.ai Cell-based assays are fundamental in quantifying this activity. These assays typically involve cultured cells that express specific cholinergic receptors, particularly muscarinic receptors. nih.gov

One common method is a competitive binding assay, where Norhyoscyamine competes with a radiolabeled ligand for binding to muscarinic receptors on the cell membrane. The degree of displacement of the radiolabeled ligand indicates the affinity of Norhyoscyamine for these receptors. Another approach involves functional assays that measure the cellular response to acetylcholine, such as changes in intracellular calcium levels or the production of second messengers. mhmedical.com The inhibitory effect of Norhyoscyamine on these responses provides a measure of its anticholinergic potency. mhmedical.com

A newer development in this area is the cell-based serum anticholinergic activity (cSAA) assay, which specifically measures anticholinergic activity at muscarinic M1 receptors. nih.gov While this assay has been used to evaluate the effects of drugs like scopolamine (B1681570), its specific application to Norhyoscyamine is a potential area for future research. nih.gov

Table 1: Examples of Cell-based Assays for Anticholinergic Activity

| Assay Type | Principle | Endpoint Measured |

| Competitive Binding Assay | Measures the ability of the compound to displace a labeled ligand from its receptor. | Receptor affinity (Ki) |

| Functional Reporter Gene Assay | Measures the activation of a reporter gene linked to receptor signaling. | Gene expression levels |

| Calcium Flux Assay | Measures changes in intracellular calcium concentration following receptor activation. | Fluorescence intensity |

| cSAA Assay | Measures anticholinergic activity specifically at muscarinic M1 receptors in serum. nih.gov | Change in receptor activity |

Functional Assays in Diverse Cellular Models

Functional assays in various cell models help to elucidate the broader biological effects of Norhyoscyamine beyond its primary anticholinergic action. pitt.edu These assays can assess a compound's impact on cell viability, proliferation, and other cellular processes. nih.gov For instance, cell viability assays, such as those using PrestoBlue reagent, can determine if Norhyoscyamine has cytotoxic effects on different cell lines, including cancer cells like glioblastoma. researcher.life

Researchers can also employ more specialized functional assays depending on the therapeutic area of interest. For example, in the context of neurological research, functional assays in neuronal cell lines like HT22 can be used to investigate the compound's effects on pathways relevant to neurodegenerative diseases. researchgate.netfrontiersin.org These assays might measure changes in protein expression or the activity of specific signaling pathways. frontiersin.org

The choice of cellular model is critical and can range from standard immortalized cell lines to more complex systems like primary cell cultures or 3D organoids, which more closely mimic the in vivo environment. pitt.edubiopharminternational.com

High-Throughput Screening for Novel Norhyoscyamine Activitieskyinno.com

High-throughput screening (HTS) is a drug discovery process that allows for the rapid and automated testing of large numbers of compounds for a specific biological target. bmglabtech.com While often used to screen large compound libraries to identify initial "hits," HTS can also be employed to explore new biological activities for a known compound like Norhyoscyamine. evotec.commdpi.com

By testing Norhyoscyamine against a diverse panel of biological targets and cellular phenotypes, researchers can uncover unexpected pharmacological properties. evotec.com HTS assays can be target-based, focusing on specific enzymes or receptors, or phenotypic, assessing broader cellular effects like changes in cell morphology or viability. nih.gov For example, a phenotypic screen could reveal that Norhyoscyamine has activity against certain types of cancer cells or affects pathways involved in inflammation. mdpi.com The data generated from HTS can guide further investigation into novel therapeutic applications for Norhyoscyamine. evotec.com

Preclinical In Vivo Research Models for Norhyoscyamine Studiesatlantiaclinicaltrials.com

Animal Models for Investigating Norhyoscyamine's Biological Effects

A variety of animal models are used in preclinical research to study the biological effects of compounds like Norhyoscyamine. scielo.br The choice of animal model depends on the specific research question and the physiological system being investigated. eupati.eu

Commonly used small animal models include mice and rats due to their well-characterized genetics, ease of handling, and the availability of established disease models. eupati.eunih.gov For instance, to study the central nervous system effects of Norhyoscyamine, researchers might use behavioral tests in mice, such as the open field test for spontaneous motor activity or the hot plate test for analgesia. mdpi.com

For investigating specific diseases, transgenic or disease-induced animal models are often employed. sochob.cl For example, in cancer research, human tumor cells can be implanted into immunodeficient mice (xenograft models) to assess the anti-tumor efficacy of a compound. kyinno.comchampionsoncology.com While less common for initial screening, larger animal models like rabbits or non-human primates may be used in later stages of preclinical development to obtain data that is more predictive of human responses. eupati.eunih.gov

Table 2: Common Animal Models in Preclinical Research

| Animal Model | Common Research Areas | Advantages |

| Mouse | Oncology, Immunology, Neuroscience, Genetics scielo.breupati.eu | Well-characterized genetics, numerous transgenic models available. eupati.eu |

| Rat | Toxicology, Cardiovascular, Behavioral Pharmacology eupati.eu | Larger size facilitates surgical procedures and blood sampling. eupati.eu |

| Rabbit | Toxicology (eye/skin irritation), Reproductive Toxicology eupati.eunih.gov | Larger size, different metabolic profile than rodents. eupati.eu |

| Zebrafish | Developmental Biology, Toxicology sochob.cl | Rapid development, transparent embryos allow for easy visualization. |

Ex Vivo Tissue Analyses Following Norhyoscyamine Exposureatlantiaclinicaltrials.com

Ex vivo studies bridge the gap between in vitro and in vivo research. They involve the analysis of tissues or organs that have been removed from an animal after it has been exposed to a compound. nih.gov This approach allows for the examination of the compound's effects in a more complex biological environment than cell culture, while still allowing for detailed molecular and cellular analysis. nih.gov

For example, after administering Norhyoscyamine to a rat, researchers could harvest various organs such as the brain, heart, and intestines. These tissues can then be analyzed to determine the distribution of the compound and its metabolites. researchgate.net Furthermore, techniques like immunohistochemistry or Western blotting can be used to measure changes in protein expression or the activation of signaling pathways in response to Norhyoscyamine. aging-us.com

Ex vivo culture systems, where tissue slices are kept viable in the lab for a period, can also be used to study the direct effects of a compound on intact tissue. mdpi.com For instance, a slice of intestinal tissue could be exposed to Norhyoscyamine to directly observe its effects on smooth muscle contraction.

Target Identification and Validation for Norhyoscyamine Research

Proteomic and Interactomic Approaches for Norhyoscyamine (B1207562) Target Discovery

Proteomics offers a powerful lens to identify the direct protein targets of a small molecule and its broader impact on the cellular protein landscape. frontiersin.orgmdpi.comkorea.ac.krasbmb.org

Affinity Chromatography and Mass Spectrometry

Affinity chromatography coupled with mass spectrometry (AC-MS) is a primary technique for identifying the direct binding partners of a compound. chromatographyonline.comunc.edufrontiersin.orgthermofisher.com In a hypothetical study on Norhyoscyamine, the compound would be immobilized on a solid support to create an affinity matrix. This matrix would then be incubated with cell or tissue lysates, allowing proteins with an affinity for Norhyoscyamine to bind. After washing away non-specific binders, the captured proteins would be eluted and identified using mass spectrometry.

A study on l-hyoscyamine, a related compound, utilized liquid chromatography-tandem mass spectrometry for its detection in human plasma, demonstrating the utility of mass spectrometry in analyzing these molecules. nih.gov However, this study did not focus on identifying protein targets.

Table 1: Hypothetical Data from Affinity Chromatography-Mass Spectrometry for Norhyoscyamine

| Protein ID | Protein Name | Function | Elution Fraction |

| P12345 | Example Protein 1 | Signal Transduction | High Salt |

| Q67890 | Example Protein 2 | Enzyme | pH Change |

| R13579 | Example Protein 3 | Structural Component | Competitive Elution |

This table is illustrative and does not represent actual experimental data for Norhyoscyamine.

Protein-Protein Interaction Mapping

Understanding the broader cellular context of a drug-target interaction is critical. Protein-protein interaction (PPI) mapping can reveal the networks and pathways affected by a compound. nih.govnih.gov If affinity chromatography were to identify a primary target of Norhyoscyamine, subsequent co-immunoprecipitation (Co-IP) experiments followed by mass spectrometry could identify other proteins that interact with this primary target. This would help to elucidate the functional complexes and signaling pathways modulated by Norhyoscyamine.

Genomic and Transcriptomic Profiling for Norhyoscyamine Responsive Targets

Genomic and transcriptomic approaches analyze how a compound affects gene expression, providing insights into its downstream effects and potential mechanisms of action. nih.govnih.gov

RNA Sequencing and Microarray Analysis

RNA sequencing (RNA-Seq) and microarray analysis are high-throughput methods used to profile the expression levels of thousands of genes simultaneously in response to a stimulus, such as treatment with Norhyoscyamine. nih.govnih.govnovogene.comthermofisher.commdpi.comresearchgate.netnih.govmdpi.commdpi.comyoutube.com By comparing the transcriptomes of treated and untreated cells, researchers can identify genes that are significantly up- or down-regulated. This can reveal the biological pathways and processes affected by the compound. For instance, studies have used these techniques to understand responses to various stresses and treatments in different biological systems. mdpi.comnih.gov

Table 2: Hypothetical Gene Expression Changes Induced by Norhyoscyamine

| Gene Symbol | Gene Name | Log2 Fold Change | p-value | Pathway |

| GENE1 | Example Gene 1 | 2.5 | <0.01 | Cell Cycle |

| GENE2 | Example Gene 2 | -1.8 | <0.05 | Apoptosis |

| GENE3 | Example Gene 3 | 3.1 | <0.01 | Signal Transduction |

This table is illustrative and does not represent actual experimental data for Norhyoscyamine.

Epigenetic Modifications Induced by Norhyoscyamine

Epigenetic modifications, such as DNA methylation and histone modifications, play a crucial role in regulating gene expression without altering the DNA sequence itself. mdpi.comnih.govresearchgate.net Natural products can sometimes exert their effects by influencing the enzymes that control these modifications. nih.gov Investigating whether Norhyoscyamine treatment leads to changes in the epigenetic landscape could uncover a novel mechanism of action. Techniques like ChIP-seq for histone modifications and bisulfite sequencing for DNA methylation would be employed to study these potential effects. For example, research has shown that bortezomib can induce specific methylation changes in neuronal cells. mdpi.com

Genetic Perturbation Studies for Target Validation

Genetic perturbation techniques, such as CRISPR-Cas9-based screening, are powerful tools for validating potential drug targets. nih.govnih.govpelkmanslab.orgbiorxiv.orgbiorxiv.org Once candidate targets for Norhyoscyamine are identified through proteomic and genomic studies, their functional relevance can be confirmed by genetically silencing or knocking out these targets. If the cellular phenotype observed upon genetic perturbation mimics the effect of Norhyoscyamine treatment, it provides strong evidence that the compound acts through that specific target.

CRISPR/Cas9 Gene Editing in Norhyoscyamine Research

The advent of the CRISPR/Cas9 system has revolutionized the field of functional genomics, offering a precise and efficient method for targeted gene editing. In the context of Norhyoscyamine research, which is closely linked to the biosynthesis of other tropane (B1204802) alkaloids like hyoscyamine (B1674123) and scopolamine (B1681570), CRISPR/Cas9 has been instrumental in elucidating the roles of specific enzymes and regulatory factors.

One of the key applications of CRISPR/Cas9 in this area is the targeted disruption of genes to study the resulting changes in the alkaloid profile. For instance, researchers have successfully utilized CRISPR/Cas9 to knock out the gene encoding hyoscyamine 6β-hydroxylase (H6H) in Atropa belladonna. The H6H enzyme is responsible for the conversion of hyoscyamine to scopolamine. By creating a loss-of-function mutation in the H6H gene, a significant increase in the accumulation of hyoscyamine was observed, as the metabolic pathway was blocked at this step. This approach not only validates the function of the H6H gene but also provides a strategy for engineering plants with higher yields of specific desired alkaloids.

Another pivotal enzyme in the tropane alkaloid biosynthetic pathway that has been targeted by CRISPR/Cas9 is PYRROLIDINE KETIDE SYNTHASE (PYKS). The disruption of the PYKS gene in Atropa belladonna hairy roots led to a significant reduction in the accumulation of tropane alkaloids. This finding confirms the essential role of PYKS in the formation of the tropane ring, a core structure of Norhyoscyamine.

These gene-editing studies provide definitive evidence for the function of specific genes in the biosynthesis of Norhyoscyamine and related alkaloids. The precise modifications enabled by CRISPR/Cas9 allow for the creation of clean genetic backgrounds, minimizing off-target effects and providing clear genotype-phenotype correlations.

| Gene Target | Organism | CRISPR/Cas9 Outcome | Impact on Tropane Alkaloid Profile |

| hyoscyamine 6β-hydroxylase (H6H) | Atropa belladonna | Gene knockout | Significant increase in hyoscyamine accumulation; blockage of scopolamine synthesis. |

| PYRROLIDINE KETIDE SYNTHASE (PYKS) | Atropa belladonna (hairy roots) | Gene disruption | Drastic reduction in the production of tropane alkaloids. |

RNA Interference Applications

RNA interference (RNAi) is another powerful technique for gene silencing that has been widely applied in the study of tropane alkaloid biosynthesis. By introducing double-stranded RNA (dsRNA) molecules that are homologous to a target gene, the endogenous cellular machinery is triggered to degrade the corresponding messenger RNA (mRNA), leading to a reduction in the synthesis of the encoded protein. This "knockdown" approach has been instrumental in validating the function of various genes in the Norhyoscyamine pathway.

A key enzyme targeted by RNAi in tropane alkaloid research is putrescine N-methyltransferase (PMT). PMT catalyzes the first committed step in the biosynthesis of the tropane ring. The suppression of PMT gene expression through RNAi has been shown to significantly decrease the production of tropane alkaloids in several plant species. This demonstrates the critical role of PMT as a rate-limiting enzyme in the pathway and identifies it as a prime target for metabolic engineering.

The application of RNAi has provided valuable functional data on genes that are essential for the production of Norhyoscyamine and its precursors. The ability to achieve partial gene silencing through RNAi can also be advantageous for studying the effects of reduced, but not completely absent, enzyme activity.

| Gene Target | Organism | RNAi Outcome | Impact on Tropane Alkaloid Profile |

| putrescine N-methyltransferase (PMT) | Various Solanaceae species | Gene expression knockdown | Significant decrease in the overall production of tropane alkaloids. |

| tropinone reductase II (TRII) | Solanum tuberosum (Potato) | Gene expression suppression | Severe reduction in the formation of calystegines. |

Norhyoscyamine in Early Stage Drug Discovery Research

Hit Identification and Lead Generation Strategies for Norhyoscyamine (B1207562) Analogs

Hit identification is the initial stage of drug discovery where compounds that display a desired biological activity are identified from large collections. vipergen.com Following this, lead generation strategies aim to develop these "hits" into more promising "lead" compounds, which serve as the starting point for extensive optimization. danaher.com For a molecule like Norhyoscyamine, with a known, albeit often weak, biological activity, strategies focus on creating analogs to find more potent and selective leads.

Fragment-Based Drug Design (FBDD) is a powerful strategy for identifying lead compounds by starting with small, low-molecular-weight molecules, or "fragments". umich.edunih.gov These fragments, which typically adhere to a "rule of three" (e.g., molecular weight <300 Da), are screened for weak but efficient binding to a biological target. nih.gov Once a binding fragment is identified, it is progressively grown or merged with other fragments to create a larger, more potent lead compound. gardp.org

While specific FBDD campaigns targeting Norhyoscyamine are not extensively documented in the reviewed literature, the approach is highly applicable to its tropane (B1204802) alkaloid scaffold. The process would involve:

Fragment Library Screening: A library of diverse, low-molecular-weight fragments would be screened against a chosen biological target (e.g., a specific muscarinic acetylcholine (B1216132) receptor subtype). nih.govirbm.com

Hit Identification: Biophysical techniques such as X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy would identify fragments that bind to the target. openaccessjournals.com

Fragment Evolution: The tropane core of Norhyoscyamine could be considered a starting fragment. Alternatively, fragments identified to bind in proximity to the tropane binding site could be chemically linked to the Norhyoscyamine scaffold. This "fragment growing" or "linking" strategy aims to enhance binding affinity and selectivity by making additional, favorable interactions with the target protein. uni-marburg.demdpi.com

The key advantage of FBDD is its ability to explore chemical space more efficiently than traditional high-throughput screening, often leading to leads with better physicochemical properties. vipergen.com

De novo drug design involves the computational creation of novel molecular structures from scratch, tailored to fit the binding site of a target protein. biorxiv.org Unlike screening existing libraries, this approach builds new molecules atom-by-atom or fragment-by-fragment within the constraints of the target's three-dimensional structure. nih.gov

For Norhyoscyamine analogs, a structure-based de novo design approach could be employed if the high-resolution structure of the biological target is known. um.edu.mt The general workflow would include:

Binding Site Analysis: The active site of the target receptor is computationally mapped to identify key interaction points, such as hydrogen bond donors and acceptors, and hydrophobic pockets.

Molecule Construction: Algorithms place seeds (small atoms or fragments) in favorable positions within the binding site and then grow them by adding new fragments, guided by a scoring function that estimates binding affinity. um.edu.mt The existing Norhyoscyamine structure could serve as a blueprint, with algorithms suggesting modifications or entirely new additions to its scaffold to optimize interactions. nih.gov

Scoring and Selection: The newly generated virtual molecules are ranked based on their predicted binding affinity and drug-like properties, and the most promising candidates are selected for synthesis and experimental testing. biorxiv.org

Recent advancements in computational tools, including those that predict biosynthetic pathways, can also inform the de novo production of novel tropane alkaloid derivatives in engineered biological systems like yeast, providing a renewable source of new chemical entities for screening. pnas.orgresearchgate.net

Lead Optimization and Pre-optimization Studies of Norhyoscyamine-based Compounds

Lead optimization is the critical phase where a promising lead compound is chemically modified to improve its pharmacological properties. danaher.comsygnaturediscovery.com The goal is to enhance efficacy, selectivity, and metabolic stability while reducing toxicity. patsnap.com For Norhyoscyamine-based compounds, this involves iterative cycles of designing, synthesizing, and testing new analogs. sygnaturediscovery.com

To explore the structure-activity relationship (SAR) around the Norhyoscyamine scaffold, chemical libraries of its analogs are synthesized and screened. vipergen.com This can be achieved through several methods:

Parallel Synthesis: This technique allows for the rapid creation of a large number of related compounds by systematically modifying different parts of the Norhyoscyamine molecule. symeres.com For example, different chemical groups could be attached to the tropic acid ester or the nortropane nitrogen atom to investigate their impact on activity.

Combinatorial Chemistry: This approach enables the synthesis of vast libraries by combining a set of chemical building blocks in all possible combinations. nih.gov

Biosynthetic Engineering: As demonstrated with related tropane alkaloids, microorganisms like yeast can be engineered to produce a variety of derivatives. pnas.orgnih.gov By introducing specific enzymes, it is possible to generate a library of Norhyoscyamine analogs, such as hydroxylated or N-oxide versions, which can then be screened for desired activities. pnas.orgpnas.org

High-throughput screening (HTS) of these libraries against the target protein or in cell-based assays is essential to identify analogs with improved properties. vipergen.comnih.gov

Table 1: Example of a Virtual Screening Campaign for Tropane Alkaloids

This table illustrates the type of data generated during a virtual screening of natural product libraries, which often include compounds like Norhyoscyamine, against a specific protein target.

| Compound Class | Number of Hits in Library | Key Interactions Observed | Predicted Binding Affinity Range (kcal/mol) |

| Tropane Alkaloids | 15 | Hydrogen bonds, Pi-Alkyl | -7.0 to -9.5 |

| Beta-Carbolines | 30 | Pi-Pi stacking, Hydrogen bonds | -8.0 to -11.0 |

| Flavonoids | 45 | Hydrogen bonds, van der Waals | -6.5 to -9.0 |

| Indoles and Derivatives | 28 | Pi-Alkyl, van der Waals | -7.5 to -10.0 |

Note: This table is a representative example based on findings from virtual screening studies of large natural product databases and does not represent a specific screening of Norhyoscyamine analogs but illustrates the context in which it and other alkaloids are evaluated. chapman.edumdpi.com

Rational drug design uses the structural knowledge of the biological target to guide the modification of a lead compound. nih.gov The aim is to make specific, informed changes to the molecule to enhance its binding to the intended target while minimizing interactions with off-targets, thereby improving efficacy and selectivity. patsnap.com

For Norhyoscyamine analogs, rational design strategies would focus on:

Shape Complementarity: Modifying the scaffold to better fit the unique topology of the target's binding pocket compared to other related receptors. nih.gov

Electrostatic Optimization: Adjusting functional groups to optimize electrostatic interactions (e.g., hydrogen bonds, ionic bonds) with key amino acid residues in the active site. nih.gov For instance, molecular docking studies have highlighted the importance of hydroxyl and methoxy (B1213986) groups in enhancing hydrogen bonding interactions with target enzymes. mdpi.com

Structure-Based Drug Design (SBDD): Using high-resolution crystal structures of the target protein in complex with a ligand, chemists can visualize the precise interactions and design modifications to strengthen them or introduce new ones. This approach is fundamental to improving potency and selectivity. patsnap.com

Computational Drug Design and Virtual Screening for Norhyoscyamine Derivatives

Computational methods are integral to modern drug discovery, allowing for the rapid and cost-effective evaluation of thousands or even millions of compounds. umich.edugrantome.comscielo.br Norhyoscyamine and its derivatives have been included in several computational studies to explore their potential against various biological targets. researchgate.netresearcher.life

Virtual screening involves using computer models to search large databases of chemical structures for molecules that are likely to bind to a drug target. chapman.edu For Norhyoscyamine derivatives, this typically involves:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein and estimates the strength of the interaction (binding affinity). nih.gov Studies have used molecular docking to evaluate the binding of Norhyoscyamine to targets implicated in glioblastoma and other diseases. researcher.life

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to be active. This model can then be used to screen databases for other molecules that fit these criteria.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a protein-ligand complex over time, providing insights into the stability of the binding interaction and the conformational changes that may occur. nih.govnih.gov

These computational approaches help prioritize which Norhyoscyamine derivatives are most likely to be active, guiding their synthesis and subsequent experimental testing. scielo.br

Table 2: Research Findings on Norhyoscyamine and its Analogs

This table summarizes findings from various research contexts involving Norhyoscyamine.

| Research Area | Finding/Observation | Implication for Drug Discovery | Source(s) |

| Biosynthesis | Yeast can be engineered to produce Norhyoscyamine and Norscopolamine. | Provides a platform for generating novel derivatives for screening. | pnas.org |

| Computational Screening | Norhyoscyamine identified in virtual screening campaigns against various targets. | The scaffold is recognized as a viable starting point for multiple therapeutic areas. | researchgate.netresearcher.life |

| Metabolite Production | Expression of certain enzymes (e.g., HsCYP2D6) in engineered yeast improved the production of Norhyoscyamine threefold. | Pathway optimization is key to producing sufficient quantities of starting material for lead optimization. | pnas.org |

| Analytical Methods | Advanced chromatographic techniques (LC-MS/MS) are used for the sensitive detection of tropane alkaloids in various matrices. | Enables accurate quantification and characterization during in vitro and in vivo testing phases. | researchgate.netfao.org |

Ligand-based and Structure-based Approaches

In modern drug discovery, computational techniques are essential for identifying and optimizing lead compounds. For norhyoscyamine, both ligand-based and structure-based design strategies offer pathways to understand its interactions and discover new applications.

Ligand-based drug design (LBDD) relies on the knowledge of molecules known to interact with a biological target, without information on the target's 3D structure. acs.org This approach is particularly relevant for norhyoscyamine due to the existence of numerous well-characterized muscarinic antagonists. mdpi.com Key LBDD methods include Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models quantify the relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com For norhyoscyamine, a QSAR model could be built using a training set of known tropane alkaloids with measured affinities for specific muscarinic receptor subtypes. By analyzing how structural variations in the tropane ring and its ester side-chain affect binding, these models can predict the activity of new derivatives. worldscientific.com

Pharmacophore Modeling: This technique identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active at a specific receptor. researchgate.net A pharmacophore model for muscarinic antagonists could be generated from the structures of potent compounds like atropine (B194438), scopolamine (B1681570), and pirenzepine. guidetopharmacology.org Such a model would define the key interaction points necessary for binding and could be used to virtually screen large compound libraries to find novel, structurally diverse molecules with potential anticholinergic activity. mdpi.com

Structure-based drug design (SBDD) utilizes the three-dimensional structure of the biological target to design or identify potential drugs. worldscientific.comnih.gov This method is highly applicable to norhyoscyamine, as its primary targets are the five subtypes of muscarinic acetylcholine receptors (M1-M5), for which structural data are increasingly available. guidetopharmacology.org

Molecular Docking: This is a key SBDD technique that predicts the preferred orientation and binding affinity of a ligand when bound to its target receptor. nih.gov Studies have utilized molecular docking to investigate the binding of norhyoscyamine to core protein targets implicated in diseases like Alzheimer's and glioblastoma. worldscientific.comresearchgate.netresearcher.life For instance, docking simulations can place norhyoscyamine into the highly conserved orthosteric binding pocket of an M1 or M4 muscarinic receptor, calculating its binding energy and identifying key amino acid residues involved in the interaction. guidetopharmacology.orgelifesciences.org This information is critical for rationally designing modifications to the norhyoscyamine structure to enhance potency or selectivity for a specific receptor subtype.

| Computational Approach | Application to Norhyoscyamine | Key Information Yielded |

| Ligand-Based (QSAR) | Correlate structural features of tropane alkaloids with muscarinic receptor affinity. mdpi.comworldscientific.com | Predictive models for biological activity; guidance for structural modifications. |

| Ligand-Based (Pharmacophore) | Identify common chemical features of active muscarinic antagonists. researchgate.netmdpi.com | A 3D model for virtual screening of new compounds with similar interaction capabilities. |

| Structure-Based (Docking) | Predict binding mode and affinity of norhyoscyamine within muscarinic receptor subtypes. researchgate.netresearcher.life | Binding energy scores; identification of key interacting amino acid residues. |

Predictive Modeling for Compound Behavior (excluding specific dosage)

Before advancing a compound to clinical trials, it is crucial to predict its behavior in the human body. In silico predictive modeling for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is a cost-effective method to assess a compound's pharmacokinetic and toxicity profile early in the drug discovery process. samipubco.comresearchgate.net

Computational tools and webservers like SwissADME and ADMET-AI use a molecule's structure to calculate physicochemical properties and predict its ADMET profile. samipubco.comgreenstonebio.com Studies on tropane alkaloids, including norhyoscyamine, have employed these methods to evaluate their drug-likeness. researcher.lifesamipubco.com For example, properties such as lipophilicity (LogP), water solubility, and adherence to established drug-likeness rules (like Lipinski's Rule of Five) are assessed to predict oral bioavailability. samipubco.comresearchgate.net A computational analysis of alkaloids from the Solanaceae family, including norhyoscyamine, screened them for favorable drug-like properties. worldscientific.comresearcher.life Similarly, another in silico study evaluated ligands from Datura metel, which included norhyoscyamine, for their ADMET characteristics. researchgate.netchemrxiv.org

Predictive models can also estimate a compound's ability to cross the blood-brain barrier (BBB), its interaction with metabolic enzymes like cytochrome P450s, and its potential for various toxicities. Noratropine, another name for norhyoscyamine, is noted to have lower lipophilicity compared to atropine, which suggests reduced penetration into the central nervous system. medkoo.com

Below is a table of illustrative ADMET properties for norhyoscyamine that can be predicted using computational models.

| Property Category | Predicted Parameter | Predicted Value/Classification for Norhyoscyamine | Significance in Drug Discovery |

| Physicochemical | Molecular Weight | 275.34 g/mol greenstonebio.com | Influences absorption and distribution. |

| LogP (Lipophilicity) | 1.4 - 1.9 researchgate.net | Affects solubility, absorption, and BBB penetration. | |

| Water Solubility | Predicted to be soluble creative-biolabs.com | Essential for formulation and absorption. | |

| Absorption | Oral Bioavailability | Predicted to be high worldscientific.comresearcher.life | Indicates potential for oral administration. |

| Distribution | Blood-Brain Barrier (BBB) Permeation | Predicted to be lower than atropine medkoo.com | Determines central vs. peripheral effects. |

| Metabolism | Cytochrome P450 (CYP) Inhibition | Varies by CYP isoform (e.g., non-inhibitor of CYP2D6) | Predicts potential for drug-drug interactions. |

| Excretion | --- | Data not available | Influences dosing frequency and accumulation. |

| Toxicity | --- | Data not available | Early identification of potential safety issues. |

Phenotypic Screening for Unanticipated Norhyoscyamine Activities

Phenotypic screening is a drug discovery strategy that identifies compounds based on their effect on the observable characteristics (phenotype) of a cell or whole organism, often without prior knowledge of the drug's specific molecular target. epdf.pub This "classical pharmacology" approach is responsible for the discovery of many first-in-class drugs and has experienced a resurgence due to its ability to uncover novel mechanisms of action. epdf.pubnih.gov

For a compound like norhyoscyamine, with a known primary activity (muscarinic antagonism), phenotypic screening offers a powerful tool to discover unanticipated or secondary activities that could lead to new therapeutic applications.

A prominent example involves the closely related alkaloid, scopolamine. Scopolamine is widely used in preclinical research to induce a state of temporary amnesia and cognitive deficit in rodents. creative-biolabs.comresearchgate.net This scopolamine-induced memory impairment serves as a robust phenotypic screening model to test new compounds for potential cognition-enhancing effects, relevant to diseases like Alzheimer's. nih.govcreative-biolabs.com Given its similar anticholinergic profile, norhyoscyamine could be investigated within similar behavioral models to characterize its own cognitive effects or to serve as a tool for screening other compounds.

Modern phenotypic screening often employs high-throughput, automated platforms using model organisms like zebrafish. embopress.orgeneuro.org Zebrafish larvae are well-suited for large-scale screening due to their rapid development, genetic similarity to humans, and small size. embopress.org In one such screen, a library of compounds, which included hyoscyamine (B1674123), was tested on a zebrafish model of Dravet syndrome to identify molecules that could correct an epilepsy-related locomotion phenotype. eneuro.org In another study on a zebrafish model for the neurodegenerative disorder Giant Axonal Neuropathy (GAN), scopolamine was identified as a "hit" compound capable of rescuing locomotion defects. embopress.org These examples demonstrate how a high-throughput phenotypic screen could reveal unexpected neuroprotective or neuromodulatory activities for norhyoscyamine, completely unrelated to its known role in the cholinergic system.

Advanced Analytical and Methodological Research for Norhyoscyamine

Chromatographic and Spectroscopic Methods in Norhyoscyamine (B1207562) Analysis

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS)

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful and sensitive analytical technique for the analysis of chemical compounds. mpi-bremen.de This hybrid method combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. wikipedia.org The process begins with HPLC, which separates components from a mixture based on their interactions with a stationary phase (the column) and a mobile phase (a solvent mixture). mpi-bremen.demeasurlabs.com This separation is essential when analyzing complex samples, such as plant extracts, to isolate the compound of interest. mpi-bremen.de

Following separation by HPLC, the analyte is transferred to the mass spectrometer. wikipedia.org An interface, such as an electrospray ionization (ESI) source, is used to ionize the molecules. mpi-bremen.de The mass spectrometer then separates these ions based on their mass-to-charge (m/z) ratio, providing highly specific and sensitive detection. mpi-bremen.deirb.hr This allows for both the identification (qualitative analysis) and quantification (quantitative analysis) of the compound. mpi-bremen.deirb.hr The high sensitivity and precision of HPLC-MS make it an ideal method for determining the presence and concentration of Norhyoscyamine in various samples, including pharmaceutical preparations and biological fluids. measurlabs.comcapes.gov.br

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive technique for determining the precise molecular structure of organic compounds like Norhyoscyamine. researchgate.netcore.ac.uk The method is based on the magnetic properties of atomic nuclei, such as proton (¹H) and carbon-13 (¹³C). libretexts.org When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at specific frequencies. libretexts.org The exact frequency, known as the chemical shift, depends on the local electronic environment of each nucleus, providing detailed information about the molecular structure. core.ac.uklibretexts.org

For a complex molecule such as Norhyoscyamine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed. core.ac.uk

1D NMR (¹H and ¹³C): Provides initial information on the types and number of hydrogen and carbon atoms present. researchgate.net

2D NMR Techniques: Experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) reveal connectivity between atoms. core.ac.uk COSY identifies neighboring protons, while HSQC and HMBC establish one-bond and multiple-bond correlations between carbon and hydrogen atoms, respectively. core.ac.uk This wealth of data allows chemists to piece together the complete three-dimensional structure of the molecule with high precision. researchgate.netnih.gov

Circular Dichroism (CD) and Fluorescence Spectroscopy

Circular Dichroism (CD) and Fluorescence Spectroscopy are complementary techniques primarily used to study the structure of macromolecules like proteins and their interactions with smaller molecules. nih.govjasco-global.com

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. jascoinc.com It is particularly valuable for analyzing the secondary structure of proteins (e.g., alpha-helices and beta-sheets). plos.org While Norhyoscyamine itself is a small molecule, CD spectroscopy can be a powerful tool to study its interaction with its biological targets, which are often proteins such as receptors or enzymes. Changes in the CD spectrum of a target protein upon binding of Norhyoscyamine can indicate conformational changes in the protein, providing insights into the binding mechanism. nih.gov

Fluorescence spectroscopy provides information about the local environment of fluorescent molecules (fluorophores). jasco-global.com In the context of Norhyoscyamine research, this technique can be used to study binding interactions if the target protein contains intrinsic fluorophores like tryptophan residues. nih.govplos.org The binding of Norhyoscyamine can alter the fluorescence properties of these residues, which can be monitored to characterize the interaction. nih.gov

Table 1: Summary of Analytical and Spectroscopic Methods for Norhyoscyamine Research

| Method | Principle | Application for Norhyoscyamine | Key Findings |

|---|---|---|---|

| HPLC-MS | Separates compounds based on chromatography, followed by mass-based detection and identification. wikipedia.org | Detection and quantification in complex mixtures like plant extracts or biological samples. mpi-bremen.demeasurlabs.com | Provides molecular mass and fragmentation data for identification and precise concentration measurement. irb.hr |

| NMR Spectroscopy | Exploits magnetic properties of nuclei to provide detailed information on molecular structure. libretexts.org | Complete structural elucidation of the Norhyoscyamine molecule. researchgate.netcore.ac.uk | Determines atom connectivity and 3D stereochemistry. core.ac.uk |

| CD Spectroscopy | Measures differential absorption of polarized light by chiral molecules. jascoinc.com | Studying conformational changes in target proteins (e.g., receptors) upon binding Norhyoscyamine. nih.gov | Reveals changes in protein secondary structure, indicating a binding event. plos.org |

| Fluorescence Spectroscopy | Measures fluorescence emission from molecules. jasco-global.com | Investigating the binding of Norhyoscyamine to its target proteins. nih.gov | Detects changes in the local environment of protein fluorophores upon ligand binding. nih.gov |

Advanced Imaging Techniques in Norhyoscyamine Studies

Confocal Microscopy and Super-resolution Imaging

Confocal and super-resolution microscopy are advanced imaging techniques that allow for the visualization of biological samples with exceptional detail, overcoming the limitations of conventional light microscopy. prior.com

Confocal microscopy uses a pinhole to reject out-of-focus light, producing sharp, high-contrast images of specific focal planes within a sample. mdpi.com By acquiring a series of images at different depths, a 3D reconstruction of the sample can be created. prior.com This technique could be used to visualize the subcellular localization of Norhyoscyamine, for instance, by using a fluorescently labeled version of the molecule.

Super-resolution microscopy encompasses a variety of techniques that bypass the diffraction limit of light, achieving resolutions down to the nanometer scale. prior.comous-research.no This allows for the visualization of molecular structures within cells. ous-research.no In Norhyoscyamine research, super-resolution imaging could be employed to study the distribution of its target receptors on cell membranes with high precision or to observe the fine structural changes within cells induced by the compound. nih.govnih.gov

Spatial Transcriptomics and Proteomics for Tissue Analysis

Spatial transcriptomics and proteomics are cutting-edge technologies that provide information about gene and protein expression within the native spatial context of a tissue. mdpi.combrukerspatialbiology.com Unlike traditional methods that analyze homogenized tissue, these techniques map molecular data back to its original location, revealing the cellular organization and interactions within a tissue microenvironment. biorxiv.orgcrownbio.com

Spatial transcriptomics allows for the mapping of gene expression activity across a tissue section, revealing which cells are expressing which genes and where. mdpi.com

Spatial proteomics similarly maps the distribution and abundance of proteins within a tissue. mdpi.combrukerspatialbiology.com

In studies involving Norhyoscyamine, these technologies could be transformative. For example, researchers could treat a specific tissue with Norhyoscyamine and then use spatial transcriptomics and proteomics to analyze the resulting changes in gene and protein expression across different cell types within that tissue. nih.gov This would provide unprecedented insights into the compound's mechanism of action, identifying the specific cells and molecular pathways that are affected while preserving the crucial architectural context of the tissue. crownbio.com

Biosensor Development for Norhyoscyamine Detection and Interaction Monitoring